molecular formula C25H30N4O2S2 B15280092 N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B15280092
M. Wt: 482.7 g/mol
InChI Key: XFCWCYQUHJSSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[2,3-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:

  • Substituents: A 6-ethyl, 5-methyl, and 3-(4-methylbenzyl) group on the pyrimidinone ring.
  • Side chain: A thioacetamide linkage to a cyano-functionalized dimethylpropyl moiety.

Properties

Molecular Formula

C25H30N4O2S2

Molecular Weight

482.7 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H30N4O2S2/c1-7-19-17(5)21-22(33-19)27-24(32-13-20(30)28-25(6,14-26)15(2)3)29(23(21)31)12-18-10-8-16(4)9-11-18/h8-11,15H,7,12-13H2,1-6H3,(H,28,30)

InChI Key

XFCWCYQUHJSSHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(S1)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC(C)(C#N)C(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core: Dihydropyrimidin-6-one (non-fused).
  • Substituents: 4-methyl group on the pyrimidinone; dichlorophenylacetamide side chain.
  • Key Data :
    • Molecular weight: 344.21 g/mol (observed [M+H]⁺).
    • Melting point: 230°C.
    • Elemental analysis aligns with C₁₃H₁₁Cl₂N₃O₂S.

Comparison :

  • The dichlorophenyl group in increases lipophilicity (logP) but may reduce aqueous solubility relative to the 4-methylbenzyl group in the target compound.

Phenoxyacetamide Derivatives with Tetrahydropyrimidinyl Moieties

Examples include stereoisomeric compounds with:

  • Core : Tetrahydropyrimidin-2-one.
  • Substituents: Phenoxyacetamide groups, diphenylhexane backbones, and stereochemical variations.

Comparison :

  • The tetrahydropyrimidinyl core in introduces conformational flexibility, contrasting with the planar thieno[2,3-d]pyrimidinone in the target compound.
  • Stereochemical diversity in (e.g., (R)- vs.

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[2,3-d]pyrimidin-4-one 6-Ethyl, 5-methyl, 3-(4-methylbenzyl), cyano-dimethylpropyl - Fused thiophene enhances stability; polar cyano group may improve solubility.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl, dichlorophenyl 344.21 High lipophilicity; dichlorophenyl may confer metabolic resistance.
Phenoxyacetamide derivatives (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...) Tetrahydropyrimidin-2-one Phenoxyacetamide, stereochemical variations - Stereochemistry modulates target selectivity; flexible backbone.

Research Implications

  • Solubility vs. Permeability : The 4-methylbenzyl group balances lipophilicity and solubility better than the dichlorophenyl group in , which may translate to improved bioavailability.
  • Chirality Considerations : While stereochemical variations in demonstrate the importance of chirality in drug design, the target compound’s achiral structure simplifies synthesis but may limit selectivity optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.